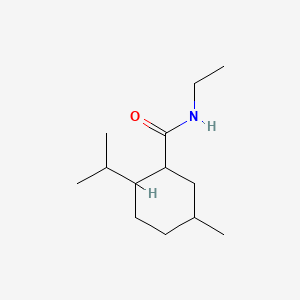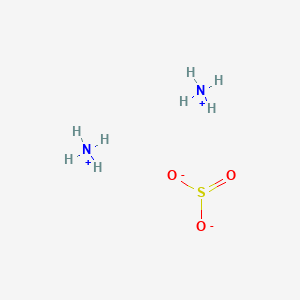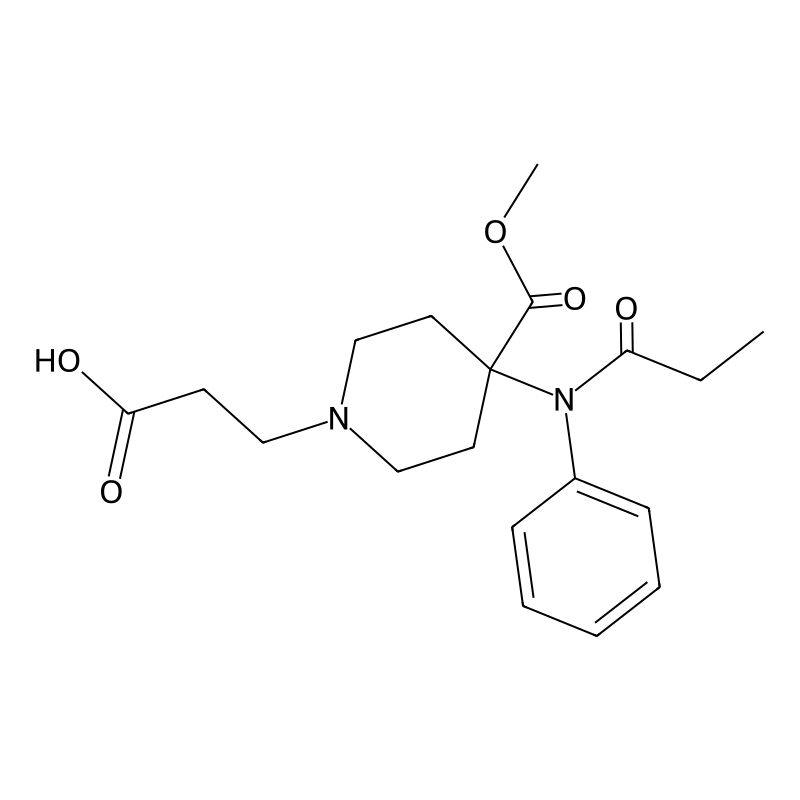N-Ethyl-p-menthane-3-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Description
Chemical Structure and Classification
N-Ethyl-p-menthane-3-carboxamide is classified as a p-menthane monoterpenoid according to PubChem PubChem N-Ethyl-p-menthane-3-carboxamide: . Monoterpenoids are a large class of natural products with diverse biological activities. Studying the structure of N-Ethyl-p-menthane-3-carboxamide might provide insights into the properties of other related monoterpenoids.
Availability for Research
Several chemical suppliers offer N-Ethyl-p-menthane-3-carboxamide for purchase, often labeled for research purposes example: Tokyo Chemical Industry: . This suggests that researchers might be interested in its potential applications.
Limited Literature Search
A search of scientific databases using N-Ethyl-p-menthane-3-carboxamide as a keyword yielded no significant results. This indicates that research on this specific compound might be limited or not yet published in the public domain.
Further investigation might be needed to uncover the specific research applications of N-Ethyl-p-menthane-3-carboxamide. This could involve:
- Searching for patents or unpublished research reports that mention the compound.
- Contacting researchers who specialize in the field of monoterpenoids.
N-Ethyl-p-menthane-3-carboxamide, also known as Ethyl menthane carboxamide, is a synthetic compound belonging to the class of menthane monoterpenoids. It is characterized by its chemical formula and a molecular weight of approximately 211.34 g/mol. This compound appears as a white crystalline powder and exhibits a mild menthol-like aroma with a strong physiological cooling effect, making it popular in various consumer products, particularly in oral care and cosmetic formulations .
There is no current information available on the mechanism of action of N-Et-PMC. Without knowledge of its biological activity, it is impossible to speculate on its interaction with other molecules or its potential effects in biological systems.
As with its mechanism of action, no data exists regarding the safety or hazards associated with N-Et-PMC. Due to the lack of information, it is advisable to handle this compound with caution and consult with a safety professional before any experimentation.
This compound acts as a selective ligand for the transient receptor potential melastatin-8 channel, which is involved in sensory perception related to temperature and pain. Its physiological cooling effect is attributed to its ability to activate these receptors, providing a cooling sensation upon application. This property makes it particularly useful in products aimed at soothing skin or oral irritation .
The synthesis of N-Ethyl-p-menthane-3-carboxamide can be achieved through various methods:
- Acylation Method: Involves the reaction of menthol with ethyl chloroformate and ammonia.
- Polyphosphoric Acid Method: This method includes using polyphosphoric acid to facilitate the reaction between diethyl carbonate and p-menthane-3-carbonitrile under controlled temperature conditions .
- Multistep Synthesis: A more complex approach may involve multiple reaction steps to achieve higher purity and yield of the final product .
N-Ethyl-p-menthane-3-carboxamide is noted for being milder than menthol while still providing effective cooling properties, making it a preferred choice in formulations aimed at sensitive applications .
Studies on N-Ethyl-p-menthane-3-carboxamide have focused on its interaction with sensory receptors, particularly the transient receptor potential melastatin-8 channel. The compound has been shown to activate these receptors effectively, which correlates with its cooling sensation in various formulations. Additionally, its non-irritating nature makes it suitable for sensitive skin applications .
Physical Description
White solid; Slight menthol like cooling effect
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1437 of 1512 companies (only ~ 5% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Tonic








